molecular formula C22H32O4 B13402223 (5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Cat. No.: B13402223
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-CSAIKYROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl groups, an enyne moiety, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid likely involves multiple steps, including the formation of the hexahydro-1H-pentalene core, the introduction of the enyne side chain, and the addition of hydroxyl groups. Typical reaction conditions might include:

    Formation of the hexahydro-1H-pentalene core: This could involve a Diels-Alder reaction followed by hydrogenation.

    Introduction of the enyne side chain: This might be achieved through a Sonogashira coupling reaction.

    Addition of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or potassium permanganate.

    Reduction: The enyne moiety can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, this compound might be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it might have anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its complex structure might also make it useful in materials science for the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It might interact with cell surface receptors, altering signal transduction pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]butanoic acid
  • **(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]hexanoic acid

Uniqueness

What sets (5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid apart from similar compounds is its specific combination of functional groups and the length of its carbon chain. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18?,19-,20+,21?/m1/s1

InChI Key

HIFJCPQKFCZDDL-CSAIKYROSA-N

Isomeric SMILES

CC#CCC(C)[C@H](/C=C/C1[C@@H]2C/C(=C\CCCC(=O)O)/C[C@@H]2CC1O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Origin of Product

United States

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